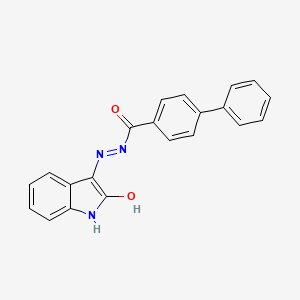![molecular formula C10H7FN2S B5737223 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been extensively studied for its biological activities.
Mécanisme D'action
The exact mechanism of action of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it is believed to exert its biological activities by targeting multiple cellular pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. It also inhibits the growth of pathogenic microorganisms by disrupting their cell membrane integrity and interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. Moreover, it has been found to modulate the activity of several enzymes, including COX-2, MMP-9, and PGE2, which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is its potent biological activities against cancer cells and pathogenic microorganisms. It also has anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, the synthesis of this compound is a multistep process, which requires expertise and specialized equipment. Moreover, the yield of the final product can be low, which makes it difficult to obtain large quantities for further studies.
Orientations Futures
There are several future directions for the research on 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole. One of the areas of interest is the development of new derivatives with improved biological activities and pharmacological properties. Another area of research is the elucidation of the exact mechanism of action of this compound and its interaction with cellular targets. Moreover, the potential use of this compound as a diagnostic tool for cancer and infectious diseases is also being explored. Finally, the development of new synthetic routes and the optimization of the existing ones are also important areas of research.
Conclusion:
In conclusion, this compound is a novel heterocyclic compound that has shown promising biological activities against cancer cells, pathogenic microorganisms, and inflammation. Its synthesis involves a multistep process, and its exact mechanism of action is not fully understood. However, it has the potential to be developed into new drugs for the treatment of various diseases. Further research is needed to explore its full potential and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves a multistep process that starts with the condensation of 2-aminothiazole with 2-bromoacetophenone. The resulting intermediate is then subjected to cyclization with potassium carbonate and copper (I) iodide to form the desired product. The yield of the final product varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been extensively studied for its biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has antifungal and antibacterial activities against several pathogenic microorganisms. Moreover, it has been found to possess anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c1-5-12-9-7-4-6(11)2-3-8(7)13-10(9)14-5/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRHKGYCJCDPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
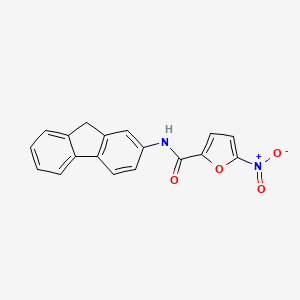
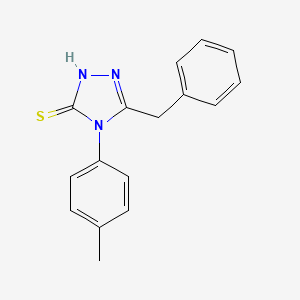
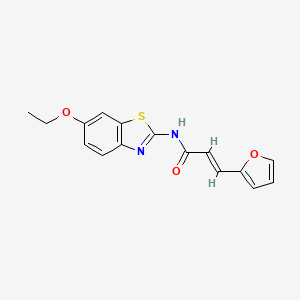
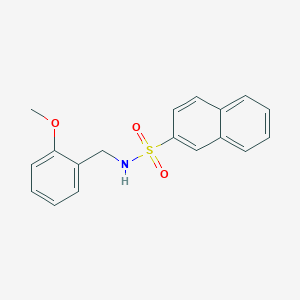
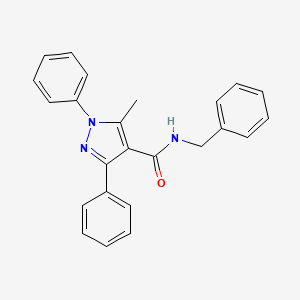
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)
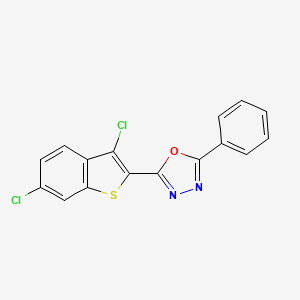
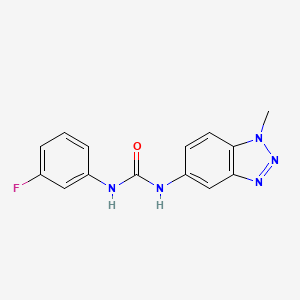
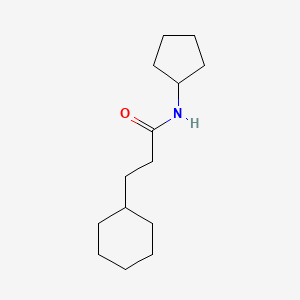
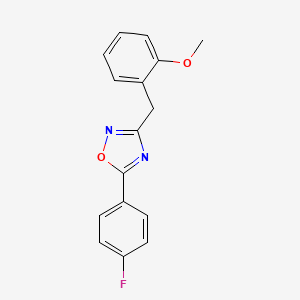
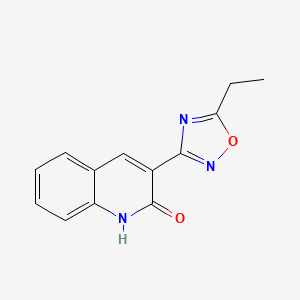
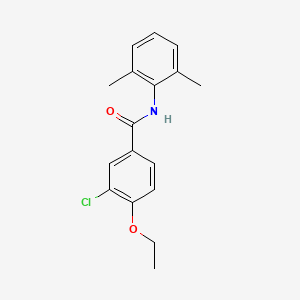
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
